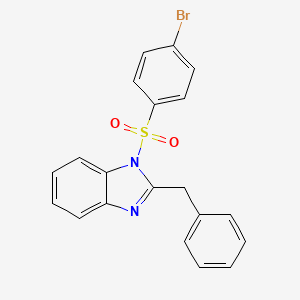
2-(4-Amino-3-chlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-(4-Amino-3-chlorophenyl)butanoic acid, also known as Baclofen , is primarily used as a muscle relaxant . It acts as a GABA agonist , specifically targeting the GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA B receptor agonist, Baclofen mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA B receptors, leading to the opening of potassium channels. This results in hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Baclofen is the GABAergic pathway. By acting as an agonist at the GABA B receptors, Baclofen enhances the inhibitory effects of GABA in the central nervous system. This leads to decreased excitability of neurons and reduced muscle spasticity .
Pharmacokinetics
It is known to be slightly water-soluble and is primarily used in oral or intrathecal formulations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .
Result of Action
The activation of GABA B receptors by Baclofen leads to a decrease in muscle spasticity and hyperactivity . This makes it a valuable therapeutic agent for conditions characterized by muscle spasms and stiffness, such as multiple sclerosis and spinal cord injury .
Action Environment
The action of Baclofen can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the stability of Baclofen may vary with temperature, as suggested by the existence of different polymorphic forms .
Biochemical Analysis
Biochemical Properties
2-(4-Amino-3-chlorophenyl)butanoic acid plays a significant role in biochemical reactions. It acts as a central nervous system depressant and a GABA agonist . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-chlorophenyl)butanoic acid typically involves the reaction of 4-chlorobenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-3-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications or applications .
Scientific Research Applications
2-(4-Amino-3-chlorophenyl)butanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
®-Baclofen: An enantiomer of baclofen with similar muscle relaxant properties.
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid: Another γ-amino acid derivative with comparable biological activities.
Uniqueness: 2-(4-Amino-3-chlorophenyl)butanoic acid is unique due to its specific binding affinity to GABA_B receptors and its effectiveness as a muscle relaxant. Its hydrophobic nature and slightly water-soluble properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGOXFOTBQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B3013838.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)


![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
